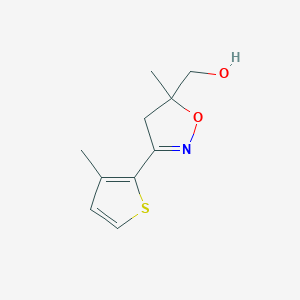![molecular formula C20H35NO16 B13408413 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is a complex carbohydrate compound. It is a trisaccharide composed of glucose and two galactose units, with one of the galactose units being modified by an acetamido group. This compound is significant in various biological processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves multiple steps. One common method includes the protection of hydroxyl groups, glycosylation reactions, and deprotection steps. The acetamido group is introduced through acetylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated glycosylation techniques. These methods ensure high yield and purity, essential for its applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid, reducing agents like sodium borohydride, and protecting groups like acetyl or benzyl groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield deoxy sugars .
Aplicaciones Científicas De Investigación
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: It is used in the development of glycan-based therapeutics and vaccines.
Industry: It is utilized in the production of bioactive compounds and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of 4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose involves its interaction with specific proteins and receptors on cell surfaces. It can modulate signaling pathways and influence cellular processes such as adhesion, migration, and immune responses. The acetamido group plays a crucial role in these interactions by enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-b-D-glucopyranose: A monosaccharide with similar structural features but lacks the additional galactose units.
2-Acetamido-4-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-2-deoxy-a-D-glucopyranose: A disaccharide with similar acetamido modifications but different glycosidic linkages.
Uniqueness
4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose is unique due to its specific trisaccharide structure and the presence of the acetamido group, which imparts distinct biological properties and enhances its utility in various applications .
Propiedades
Fórmula molecular |
C20H35NO16 |
|---|---|
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H35NO16/c1-6(26)21-11-15(32)13(30)9(4-24)34-19(11)37-18-14(31)10(5-25)35-20(16(18)33)36-17(8(28)3-23)12(29)7(27)2-22/h2,7-20,23-25,27-33H,3-5H2,1H3,(H,21,26)/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18-,19-,20-/m0/s1 |
Clave InChI |
RJTOFDPWCJDYFZ-JUHFTHMZSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)




![[(1S,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,2,5,9,16-pentamethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B13408381.png)


![6-Amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B13408390.png)




![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)
